1-(3-Fluorophenyl)butan-1-amine hydrochloride

Catalog No.
S898645
CAS No.
1864074-37-2
M.F
C10H15ClFN
M. Wt
203.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)butan-1-amine hydrochloride

CAS Number

1864074-37-2

Product Name

1-(3-Fluorophenyl)butan-1-amine hydrochloride

IUPAC Name

1-(3-fluorophenyl)butan-1-amine;hydrochloride

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

InChI

InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H

InChI Key

PJACYMKJBXMKIA-UHFFFAOYSA-N

SMILES

CCCC(C1=CC(=CC=C1)F)N.Cl

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N.Cl

1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of approximately 203.68 g/mol. It features a butan-1-amine group attached to a 3-fluorophenyl moiety, which introduces unique electronic properties due to the presence of the fluorine atom on the aromatic ring. The compound is commonly available as a hydrochloride salt, which enhances its solubility in water, making it more amenable for various chemical applications .

The structural representation of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be illustrated using the following SMILES notation: CCCC(C1=CC=CC(F)=C1)N.[H]Cl, indicating the arrangement of atoms and functional groups within the molecule .

Due to its functional groups:

  • Reductive Amination: This reaction can be employed to synthesize the compound from a ketone precursor that features both a 3-fluorophenyl group and a butyl group. The primary amine can react with carbonyl compounds to form amines.
  • Acylation: The amine group can react with acyl chlorides or anhydrides, leading to the formation of amides. This reaction is significant in modifying the compound for various applications.
  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines, expanding its utility in synthetic chemistry.

While specific biological activity data for 1-(3-Fluorophenyl)butan-1-amine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially influencing its interaction with biological targets such as receptors or enzymes. Similar compounds are often investigated for their effects on neurotransmitter systems, making them candidates for research in neuropharmacology and other therapeutic areas .

The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 3-fluorobenzaldehyde and butylamine.
  • Reaction Conditions: A common approach involves performing reductive amination under acidic conditions to facilitate the formation of the desired amine product from the aldehyde .
  • Purification: Post-synthesis, the product can be purified through recrystallization or chromatography techniques to ensure high purity levels suitable for research applications.

The primary applications of 1-(3-Fluorophenyl)butan-1-amine hydrochloride include:

  • Research Chemicals: It serves as a building block in organic synthesis and medicinal chemistry for developing new pharmaceuticals.
  • Biochemical Studies: Due to its potential biological activity, it may be utilized in studies investigating receptor interactions and signaling pathways.
  • Analytical Chemistry: The compound can be used as a reference standard in analytical methods such as chromatography or mass spectrometry .

Interaction studies involving 1-(3-Fluorophenyl)butan-1-amine hydrochloride primarily focus on its binding affinity and efficacy towards various biological targets. These studies are essential for understanding how modifications in structure influence pharmacodynamics and pharmacokinetics. Preliminary investigations may explore interactions with neurotransmitter receptors or enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 1-(3-Fluorophenyl)butan-1-amine hydrochloride, which may highlight its unique properties:

Compound NameCAS NumberStructural FeaturesSimilarity
(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride1310923-31-9Propanamine variant with fluorophenyl group0.97
(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride1169576-95-7Butanamine variant with para-fluorophenyl group0.97
(S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride1145786-74-8Propanamine variant with para-fluorophenyl group0.97
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride321429-48-5Ethylamine variant with fluorophenyl group0.97

These compounds illustrate variations in the alkyl chain length and position of the fluorine atom on the phenyl ring, which may significantly influence their chemical behavior and biological activity compared to 1-(3-Fluorophenyl)butan-1-amine hydrochloride .

Dates

Modify: 2023-08-16

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